

Application Notes and Protocols for ATWLPPR Peptide in Angiogenesis Assays

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Compound of Interest

Compound Name: ATWLPPR Peptide TFA

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Introduction

The heptapeptide ATWLPPR, also known as A7R, is a synthetic peptide that has demonstrated significant anti-angiogenic properties. Its primary mechanism of action involves the targeted inhibition of the Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform, binding to its co-receptor, Neuropilin-1 (NRP-1).^{[1][2][3]} This interaction is crucial for potentiating VEGF-A signaling through the primary receptor, VEGFR-2 (KDR), which is a key driver of endothelial cell proliferation, migration, and tube formation – hallmark processes of angiogenesis.^{[4][5]} By blocking the VEGF165/NRP-1 axis, ATWLPPR effectively attenuates downstream signaling, leading to the inhibition of new blood vessel formation. These characteristics make ATWLPPR a valuable tool for angiogenesis research and a potential candidate for anti-angiogenic therapeutic strategies in oncology and other diseases characterized by pathological neovascularization, such as diabetic retinopathy.

These application notes provide detailed protocols for utilizing the ATWLPPR peptide in common in vitro and in vivo angiogenesis assays, along with a summary of reported quantitative data and a visual representation of its mechanism of action.

Quantitative Data Summary

The following tables summarize the reported efficacy of the ATWLPPR peptide in various angiogenesis-related assays.

Table 1: In Vitro Efficacy of ATWLPPR Peptide

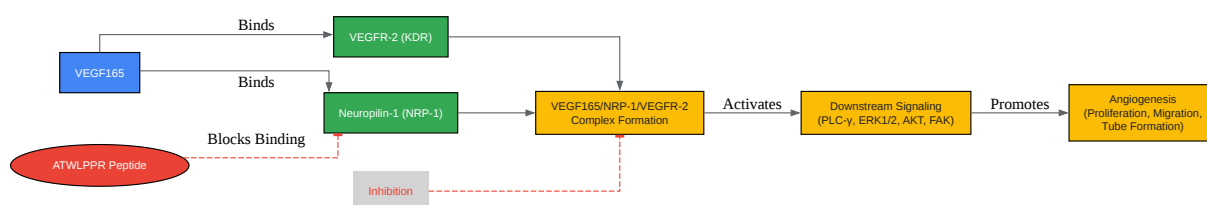
Assay Type	Cell Line	Key Parameter	Reported Value	Reference
VEGF165/NRP-1 Binding	Recombinant Protein	IC50	80 μ M	
NRP-1 Binding	Recombinant Protein	IC50	19 μ M	
Endothelial Cell Proliferation	HUVEC	Inhibition	Dose-dependent	
Tube Formation	HUVEC on Matrigel	Inhibition	Demonstrated	
Co-culture Tubulogenesis	HUVEC with Fibroblasts	Inhibition	Demonstrated	

Table 2: In Vivo Efficacy of ATWLPPR Peptide

Assay Type	Animal Model	Treatment	Outcome	Reference
Tumor Angiogenesis	Nude mice with MDA-MB-231 xenografts	Intraperitoneal injection	Reduced blood vessel density and endothelial cell area	
VEGF-induced Angiogenesis	Rabbit Corneal Model	Pellet implant	Abolished VEGF-induced angiogenesis	
Diabetic Retinopathy	C57BL/6 Mice	Intravitreal injection	Preserved vascular integrity and reduced oxidative stress	

Signaling Pathway

The ATWLPPR peptide exerts its anti-angiogenic effects by disrupting the VEGF signaling cascade at a critical juncture. The diagram below illustrates the targeted mechanism of action.



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Caption: Mechanism of ATWLPPR peptide in inhibiting angiogenesis.

Experimental Protocols

In Vitro Assays

1. Endothelial Cell Proliferation Assay (HUVEC)

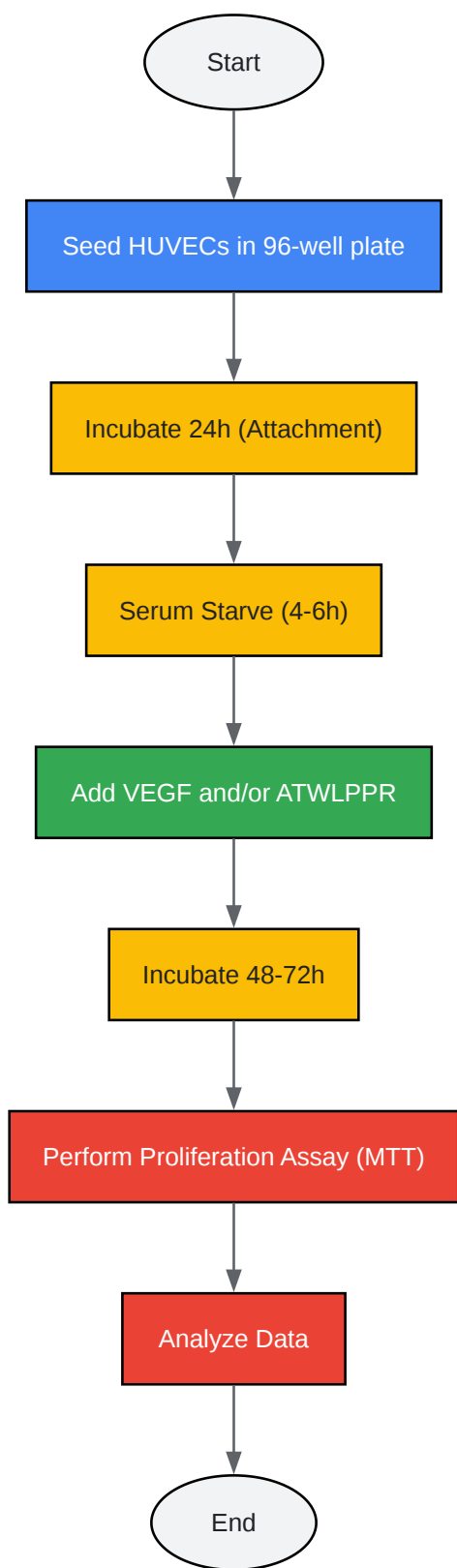
This protocol is designed to assess the effect of the ATWLPPR peptide on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.

- Materials:
 - HUVECs (low passage, P2-P5)
 - Endothelial Cell Growth Medium (EGM-2)
 - Fetal Bovine Serum (FBS)
 - Recombinant Human VEGF165

- ATWLPPR peptide (stock solution in sterile PBS or water)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
- Plate reader
- Protocol:
 - Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 μ L of EGM-2 containing 10% FBS.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
 - After 24 hours, aspirate the medium and replace it with 100 μ L of serum-starvation medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours.
 - Prepare treatment solutions:
 - Control: Serum-starvation medium.
 - VEGF Control: Serum-starvation medium with VEGF165 (e.g., 20 ng/mL).
 - ATWLPPR Treatment: Serum-starvation medium with VEGF165 (20 ng/mL) and varying concentrations of ATWLPPR peptide (e.g., 10 μ M, 50 μ M, 100 μ M).
 - ATWLPPR Only Control: Serum-starvation medium with the highest concentration of ATWLPPR to test for cytotoxicity.
 - Add 100 μ L of the respective treatment solutions to the wells.
 - Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
 - Assess cell proliferation using a chosen reagent according to the manufacturer's instructions. For MTT assay, this typically involves a 2-4 hour incubation with the reagent

followed by solubilization of formazan crystals and measurement of absorbance at 570 nm.

- Calculate the percentage of proliferation inhibition relative to the VEGF control.



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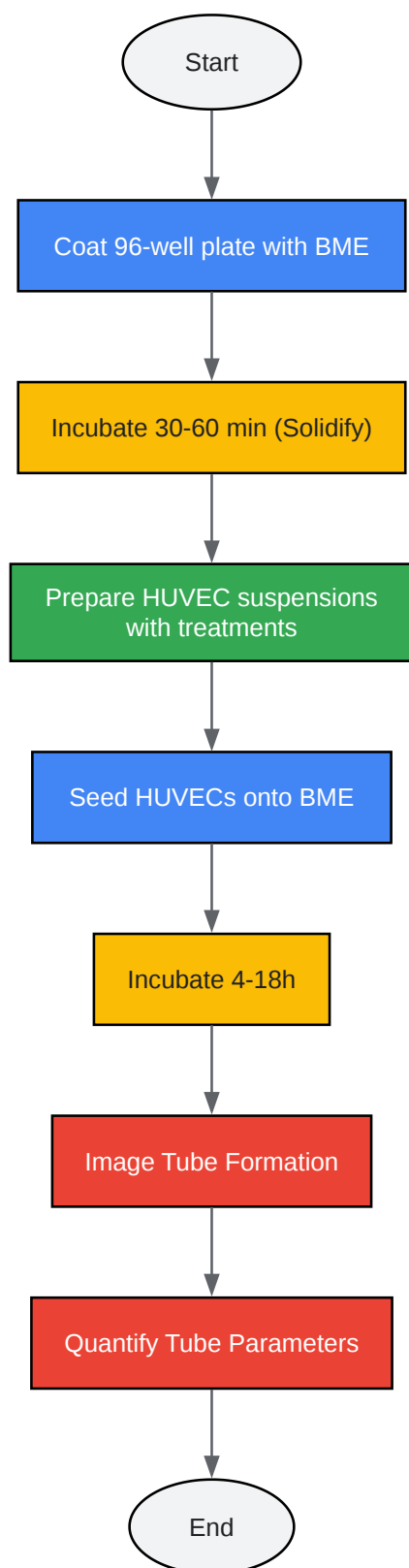
Caption: Workflow for the HUVEC proliferation assay.

2. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of ATWLPPR to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

- Materials:
 - HUVECs (low passage)
 - Endothelial Cell Basal Medium (EBM-2)
 - Basement membrane extract (BME), such as Matrigel®
 - 96-well cell culture plates (pre-chilled)
 - Recombinant Human VEGF165
 - ATWLPPR peptide
 - Calcein AM (for visualization, optional)
 - Inverted microscope with a camera
- Protocol:
 - Thaw BME on ice overnight at 4°C.
 - Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Ensure the BME is evenly spread.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
 - Harvest HUVECs and resuspend them in EBM-2 at a concentration of $2-3 \times 10^5$ cells/mL.
 - Prepare cell suspensions for each condition:
 - Control: HUVECs in EBM-2.
 - VEGF Control: HUVECs in EBM-2 with VEGF165 (e.g., 50 ng/mL).

- ATWLPPR Treatment: HUVECs in EBM-2 with VEGF165 and varying concentrations of ATWLPPR (e.g., 50 μ M, 100 μ M, 200 μ M).
- Gently add 100 μ L of the cell suspension to each BME-coated well (20,000-30,000 cells/well).
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
- Monitor tube formation at regular intervals using an inverted microscope.
- Capture images of the tube networks.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).



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Caption: Workflow for the endothelial cell tube formation assay.

In Vivo Assay

3. Murine Tumor Xenograft Model (MDA-MB-231)

This protocol describes the use of ATWLPPR to inhibit tumor growth and angiogenesis in a human breast cancer xenograft model.

- Materials:
 - MDA-MB-231 human breast cancer cells
 - Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
 - Matrigel® (optional, for enhancing initial tumor take)
 - ATWLPPR peptide
 - Sterile PBS (for vehicle control and peptide dilution)
 - Calipers for tumor measurement
 - Anesthesia for animal procedures
 - Microtome and histology supplies
 - Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessel staining)
- Protocol:
 - Culture MDA-MB-231 cells to 80-90% confluency.
 - Harvest cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 2×10^7 cells/mL.
 - Inject 100 μ L of the cell suspension (2×10^6 cells) subcutaneously into the flank or mammary fat pad of each mouse.
 - Allow tumors to grow to a palpable size (e.g., 100 mm³).

- Randomize mice into treatment groups (n=8-10 per group):
 - Vehicle Control: Intraperitoneal (i.p.) injection of sterile PBS.
 - ATWLPPR Treatment: i.p. injection of ATWLPPR peptide (e.g., 15 mg/kg) dissolved in PBS.
- Administer treatments daily or as determined by preliminary studies.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $\text{Volume} = 0.52 \times (\text{length}) \times (\text{width})^2$.
- Monitor animal health and body weight throughout the study.
- After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified size, euthanize the mice.
- Excise the tumors, weigh them, and fix them in formalin for histological analysis.
- Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density (MVD).

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always adhere to institutional guidelines and regulations for cell culture and animal handling.

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